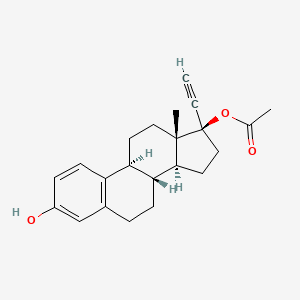

Ethynyl Estradiol 17-Acetate

Übersicht

Beschreibung

Ethynyl Estradiol 17-Acetate is a synthetic estrogenic compound derived from estradiol. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. This compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl Estradiol 17-Acetate typically involves the acetylation of Ethynyl Estradiol. The process begins with the ethynylation of estradiol at the 17th carbon position, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are optimized for maximum efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the removal of impurities and the production of pharmaceutical-grade this compound .

Analyse Chemischer Reaktionen

Epimerization and Epoxide Reduction

The synthesis of ethynyl estradiol derivatives often involves epimerization and epoxide reduction:

-

Epimerization : 17-acyl esters of 17α-ethynyl-3,17β-estradiol 3-ethers undergo acid-catalyzed epimerization to yield 17β-ethynyl derivatives .

-

Epoxide Reduction : 16α,17α-epoxy compounds (e.g., Formula V) are reduced using lithium aluminum hydride to open the epoxide ring, producing 17β-ethynyl-3,17α-estradiol .

Example :

-

Reduction of 3-acetoxy-16α,17α-epoxy-19-norpregna-1,3,5(10)-trien-20-yn-17β-ol with LiAlH₄ yields 17β-ethynyl-3,17α-estradiol directly .

Dehydration to Δ¹⁶-Enynes

Dehydration reactions are critical for forming intermediates:

-

Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in pyridine.

-

Conditions : Reflux for 2 hours, followed by extraction with ether and purification .

-

Product : 3-acetoxy-19-norpregna-1,3,5(10),16-tetraen-17-yne, a Δ¹⁶-enyne intermediate used in subsequent epoxidation .

Metabolic Transformations

In biological systems, ethynyl estradiol 17-acetate undergoes extensive metabolism:

-

Hydroxylation : CYP3A4, CYP3A5, and CYP2C9 mediate hydroxylation at positions 2, 4, 6, 7, and 16 .

-

Conjugation :

-

Excretion : Over 90% is eliminated unchanged in urine and bile .

Key Metabolic Pathways :

| Enzyme Family | Reaction Type | Primary Sites |

|---|---|---|

| CYP450 | Hydroxylation | Liver |

| UGT | Glucuronidation | Liver, Intestine |

| SULT | Sulfation | Liver |

Stability and Degradation

-

Hydrolysis : The acetate group is susceptible to enzymatic hydrolysis in vivo, regenerating the active ethynyl estradiol .

-

Photodegradation : Limited data, but structural analogs show sensitivity to UV light, leading to isomerization .

Comparative Reactivity

This compound’s reactivity contrasts with other estradiol derivatives:

| Compound | Key Reaction | Relative Reactivity |

|---|---|---|

| Ethynyl estradiol | Direct conjugation (Phase II) | High |

| Estradiol benzoate | Ester hydrolysis | Moderate |

| Mestranol | Demethylation to active form | Low |

Research Findings

-

Synthetic Efficiency : Acetylation improves stability and bioavailability compared to the parent compound .

-

Toxicological Impact : Metabolic byproducts (e.g., catechol metabolites) may contribute to oxidative stress .

-

Epoxide Intermediates : 16α,17α-epoxides exhibit higher estrogenic activity but are prone to redox cycling .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethynyl Estradiol 17-Acetate serves multiple roles in scientific research:

- Endocrine Disruption Studies : It is employed to investigate the effects of estrogenic compounds on hormonal regulation and endocrine disruption, providing insights into environmental impacts on reproductive health.

- Pharmacological Research : The compound is integral in developing oral contraceptives and hormone replacement therapies, allowing researchers to study its pharmacokinetics and pharmacodynamics in various formulations .

- Biochemical Studies : Used as a model compound to understand estrogenic activity, this compound aids in elucidating biochemical pathways influenced by estrogens, including cell signaling and gene transcription mechanisms .

Medical Applications

This compound is primarily used in the following medical contexts:

- Oral Contraceptives : It is a key ingredient in combined oral contraceptives, effectively preventing ovulation and regulating menstrual cycles. Studies demonstrate its efficacy in reducing pregnancy rates when used as directed .

- Hormone Replacement Therapy : The compound alleviates menopausal symptoms such as hot flashes and vaginal dryness. Clinical trials have shown significant improvements in quality of life for menopausal women receiving hormone therapy that includes this compound .

- Treatment of Hypogonadism : In women with insufficient estrogen production, this compound can restore hormonal balance, aiding in the management of symptoms associated with hypogonadism .

- Palliative Care for Cancer : It has been utilized in palliative treatments for prostate cancer in men and breast cancer in women, demonstrating potential benefits in managing symptoms related to these conditions .

Case Studies

- Contraceptive Efficacy : A clinical trial involving over 5,000 participants demonstrated that a combination of this compound and progestin significantly reduced the incidence of unintended pregnancies compared to placebo groups. The study highlighted a failure rate of less than 1% with consistent use.

- Menopausal Symptom Relief : A longitudinal study tracked 300 menopausal women receiving hormone replacement therapy with this compound over five years. Results indicated a marked decrease in vasomotor symptoms (hot flashes) and improved psychological well-being compared to control groups receiving placebo.

- Endocrine Disruption Research : A laboratory study assessed the impact of various dosages of this compound on male reproductive health in animal models. Findings revealed dose-dependent effects on sperm count and motility, underscoring the compound's relevance in endocrine disruption research.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Scientific Research | Endocrine disruption studies | Insights into hormonal regulation |

| Pharmacological research | Development of effective contraceptive formulations | |

| Biochemical studies | Understanding estrogenic activity | |

| Medical Applications | Oral contraceptives | <1% failure rate with consistent use |

| Hormone replacement therapy | Significant relief from menopausal symptoms | |

| Treatment of hypogonadism | Restored hormonal balance | |

| Palliative care for cancer | Improved symptom management |

Wirkmechanismus

Ethynyl Estradiol 17-Acetate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions .

Vergleich Mit ähnlichen Verbindungen

Estrone: A natural estrogen with lower oral bioavailability compared to Ethynyl Estradiol 17-Acetate.

Estriol: Another natural estrogen with distinct pharmacokinetic properties.

Ethinylestradiol: A synthetic estrogen similar to this compound but without the acetate group.

Uniqueness: this compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it more effective in hormonal therapies compared to its natural counterparts .

Biologische Aktivität

Ethynyl estradiol 17-acetate (EEA) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in the context of hormonal therapies and contraceptives. This article reviews the pharmacodynamics, mechanisms of action, and biological effects of EEA, supported by data tables and research findings.

Overview of this compound

Ethynyl estradiol is a potent estrogen receptor agonist, primarily used in contraceptive formulations and hormone replacement therapies. Its structure enhances oral bioavailability compared to natural estradiol, which suffers from poor absorption due to first-pass metabolism in the liver .

Pharmacodynamics

EEA exhibits its biological effects through interaction with estrogen receptors (ERα and ERβ) located in various tissues including the reproductive system, breast, and bones. The compound is known to:

- Agonize Estrogen Receptors : EEA binds to both ERα and ERβ, influencing gene expression related to reproductive health and secondary sexual characteristics .

- Induce Uterine Changes : In vivo studies have shown that EEA can induce significant changes in uterine weight and histology, demonstrating its uterotrophic effects .

Upon administration, EEA is absorbed and metabolized into estradiol. The mechanism involves:

- Binding to Estrogen Receptors : EEA enters target cells and binds to estrogen receptors.

- Gene Regulation : The receptor-ligand complex translocates to the nucleus, where it regulates gene transcription, leading to the production of proteins that mediate estrogenic effects .

- Physiological Effects : The activation of estrogen receptors results in various physiological outcomes such as increased growth of the endometrium and modulation of hormonal feedback mechanisms.

Table 1: Biological Effects of this compound

Case Studies

- Uterine Response Study : A study on immature rats showed that a single dose of EEA (10 μg/kg) resulted in significant changes in uterine weight and histology within hours post-administration. The peak effect was observed at 24 hours, with alterations in gene expression noted at multiple time points .

- Endothelial Cell Viability : Research indicated that EEA enhances the viability of human brain microvascular endothelial cells (hBMECs), suggesting potential neuroprotective effects linked to estrogen's role in maintaining vascular health .

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCORSRXZZKFQZ-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034145 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-29-4 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.